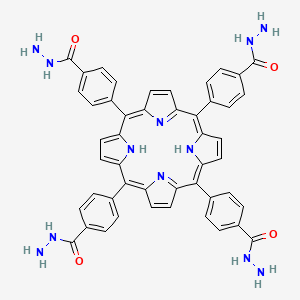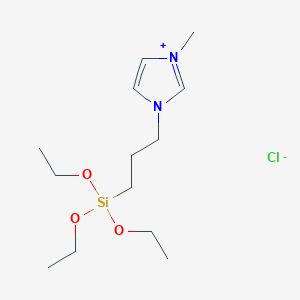![molecular formula C15H12O5 B3178046 Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- CAS No. 345221-90-1](/img/structure/B3178046.png)
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-
概要
説明
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-: is an organic compound with the molecular formula C15H12O5. It is a derivative of benzoic acid, characterized by the presence of a carboxyphenoxy group attached to the benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is a chemical compound used in scientific research It has diverse applications, including its use as a preservative in food and as a precursor for the synthesis of various pharmaceuticals and polymers .
Mode of Action
Given its structural properties and applications, it may interact with its targets to induce changes that contribute to its preservative and synthetic functions .
Pharmacokinetics
Some physicochemical properties related to pharmacokinetics are provided . The compound has a Log Po/w value of 1.65 (iLOGP), indicating its lipophilicity .
Result of Action
Given its applications, it may exert effects related to its role as a preservative and a precursor for the synthesis of various pharmaceuticals and polymers .
Action Environment
The action of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- can be influenced by environmental factors. For instance, it should be stored at room temperature, protected from light and moisture . Its stability is up to one year . The compound’s solubility is also an important factor influencing its action, efficacy, and stability .
This compound presents an interesting subject for future scientific exploration due to its multifunctional properties .
生化学分析
Biochemical Properties
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions can affect the metabolism of other compounds and drugs, making it an important consideration in pharmacokinetics and drug development. Additionally, its high gastrointestinal absorption and moderate bioavailability score of 0.56 indicate its potential for effective oral administration .
Cellular Effects
The effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to altered metabolic pathways and changes in the expression of genes involved in drug metabolism . Furthermore, its ability to permeate cell membranes and interact with intracellular targets suggests potential impacts on cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, benzoic acid, 4-[(4-carboxyphenoxy)methyl]- exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its structure allows it to fit into the active sites of cytochrome P450 enzymes, leading to competitive inhibition . This inhibition can result in decreased enzyme activity and altered metabolic processes. Additionally, the compound’s interactions with other proteins and receptors may lead to changes in cellular signaling pathways and gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, with a shelf life of up to one year when protected from light and moisture In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved drug metabolism . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have different biological activities and effects . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is transported and distributed through passive diffusion and interactions with transporters and binding proteins . Its moderate lipophilicity (Log Po/w of 2.24) allows it to cross cell membranes and accumulate in specific cellular compartments . This distribution pattern can affect its localization and activity within different tissues and organs.
Subcellular Localization
The subcellular localization of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- typically involves the reaction of 4-hydroxybenzoic acid with 4-carboxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as a precursor for the synthesis of polymers and other industrial chemicals.
類似化合物との比較
4-Phenylbenzoic acid: Similar structure but lacks the carboxyphenoxy group.
4-(4-Chlorophenoxy)benzoic acid: Contains a chlorophenoxy group instead of a carboxyphenoxy group
Uniqueness: Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is unique due to the presence of both carboxylic acid and carboxyphenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-[(4-carboxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRREDSCUQVLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)







![4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B3178039.png)


![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)

